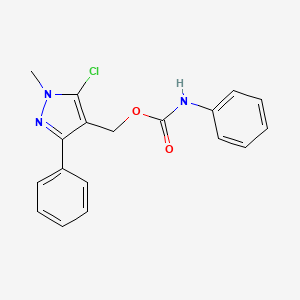
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl N-phenylcarbamate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, synthesis methods, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a chloro and methyl group, alongside a phenylcarbamate moiety. Its molecular weight is approximately 315.76 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: The initial step often includes the cyclocondensation of phenyl hydrazine with ethyl acetoacetate to form the corresponding pyrazolone derivative.
- Chloroformylation: The resultant pyrazolone undergoes chloroformylation through Vilsmeier-Haack reaction conditions to introduce the chloro substituent.
- Carbamate Formation: Finally, the carbamate group is introduced by reacting the intermediate with phenyl isocyanate.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antifungal properties. A study reported that compounds with similar structures demonstrated activity against Fusarium oxysporum, with effective concentrations (EC50) ranging from 6 to 9 µg/mL, indicating promising antifungal potential .
Analgesic and Anti-inflammatory Effects
Compounds related to this compound have been evaluated for analgesic and anti-inflammatory activities. Studies using carrageenan-induced paw edema models demonstrated that these compounds can significantly reduce inflammation and pain responses .
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Antifungal Efficacy: In a study examining various pyrazole derivatives against Fusarium species, it was found that certain compounds exhibited over 80% inhibition at low concentrations .
- Anticancer Activity: A series of experiments showed that pyrazole derivatives could inhibit tumor growth in animal models, suggesting their potential as anticancer agents .
Data Summary
特性
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-22-17(19)15(16(21-22)13-8-4-2-5-9-13)12-24-18(23)20-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCLJHRJMBOLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













